ethyl 1-(2-bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate
Description
Ethyl 1-(2-bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate is a brominated pyrazole carboxylate ester characterized by a 2-bromophenyl group at the 1-position of the pyrazole ring, with methyl substituents at the 3- and 5-positions and an ethyl ester at the 4-position. The bromine atom at the ortho position may influence steric and electronic properties, affecting reactivity, solubility, and biological activity compared to para-substituted analogs.
Structure
3D Structure
Properties
IUPAC Name |
ethyl 1-(2-bromophenyl)-3,5-dimethylpyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O2/c1-4-19-14(18)13-9(2)16-17(10(13)3)12-8-6-5-7-11(12)15/h5-8H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVYMLUPWSRLVRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1C)C2=CC=CC=C2Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(2-bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of a suitable precursor, such as 2-bromoacetophenone, with hydrazine hydrate to form 1-(2-bromophenyl)-3,5-dimethyl-1H-pyrazole.
Esterification: The resulting pyrazole is then esterified using ethyl chloroformate in the presence of a base like triethylamine to yield this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(2-bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to modify the functional groups.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Formation of 1-(2-substituted-phenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate derivatives.
Oxidation: Conversion to corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Hydrolysis: Ethyl 1-(2-bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid.
Scientific Research Applications
Ethyl 1-(2-bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including anti-inflammatory and anticancer agents.
Biological Studies: The compound is employed in studies to understand the interaction of pyrazole derivatives with biological targets.
Material Science: It is used in the development of new materials with specific electronic or optical properties.
Agricultural Chemistry: The compound is explored for its potential use in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 1-(2-bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate depends on its specific application. In medicinal chemistry, it may act by:
Inhibiting Enzymes: The compound can inhibit specific enzymes by binding to their active sites.
Modulating Receptors: It can interact with receptors on cell surfaces, altering signal transduction pathways.
Interfering with DNA/RNA: The compound may bind to nucleic acids, affecting their function and replication.
Comparison with Similar Compounds
Structural and Electronic Effects
- Electron-Withdrawing vs. Donating Groups :
- Bromine (electron-withdrawing) may stabilize the pyrazole ring via resonance, whereas the 4-methoxy group (electron-donating) could enhance electrophilic substitution reactivity .
- Fluorine (moderately electron-withdrawing) in the 3-fluorophenyl analog may balance electronic effects, influencing solubility and binding affinity in biological systems .
Physicochemical Properties
- Molecular Weight: Bromine increases molecular weight (e.g., 322.20 for 4-bromo vs. 274.32 for 4-methoxy), affecting melting points and solubility in nonpolar solvents .
- Hazards : The 4-bromo derivative is classified as toxic to specific organs and corrosive, while the 4-methoxy analog lacks reported hazards, suggesting substituent-dependent toxicity profiles .
Biological Activity
Ethyl 1-(2-bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound's structure and functional groups contribute significantly to its pharmacological potential, including anticancer, anti-inflammatory, and antimicrobial properties.
Chemical Structure and Properties
- Chemical Formula : C14H15BrN2O2
- Molecular Weight : 305.19 g/mol
- CAS Number : 957044-07-4
The compound features a bromophenyl group, which is known to enhance biological activity through various mechanisms. The presence of the pyrazole ring is critical as it is a common scaffold in many bioactive compounds.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds containing the pyrazole structure exhibit significant antiproliferative effects against various cancer cell lines.
- Mechanism of Action : The compound may induce apoptosis in cancer cells by activating specific pathways such as p53 signaling and caspase cascade. In vitro studies have demonstrated its ability to inhibit cell proliferation in breast cancer (MDA-MB-231) and liver cancer (HepG2) cells .
Anti-inflammatory Activity
This compound has also shown promise in anti-inflammatory studies. Pyrazole derivatives are known for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.
- Experimental Findings : In vivo models have demonstrated reduced inflammation and pain responses when treated with this compound, suggesting its potential as a therapeutic agent for inflammatory diseases .
Antimicrobial Activity
The antimicrobial properties of this compound have been evaluated against various pathogens. Studies reveal that this compound exhibits significant activity against both Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) µg/mL | Reference |
|---|---|---|
| Staphylococcus aureus | 0.22 | |
| Escherichia coli | 0.25 |
Case Studies
- Anticancer Efficacy : A study conducted on a series of pyrazole derivatives including this compound demonstrated significant cytotoxicity against various cancer cell lines. The results indicated that the compound could serve as a lead structure for developing new anticancer agents .
- Inhibition of Bacterial Growth : Another research focused on the antimicrobial activity of pyrazole derivatives showed that this compound effectively inhibited the growth of pathogenic bacteria and reduced biofilm formation, which is crucial in treating chronic infections .
Q & A
Q. What are the recommended synthetic routes for ethyl 1-(2-bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate, and how can reaction conditions be optimized?
The compound can be synthesized via cyclocondensation of hydrazines with β-keto esters, followed by bromophenyl substitution. Key parameters include solvent choice (e.g., ethanol or DMF), temperature (reflux conditions at ~80°C), and catalyst (e.g., acetic acid). Optimization involves monitoring reaction progress via TLC and adjusting stoichiometry to minimize byproducts. Post-synthesis purification via recrystallization or column chromatography ensures high yield and purity for characterization .
Q. Which spectroscopic and analytical techniques are critical for confirming the structure and purity of this compound?
Essential techniques include:
- FT-IR : Identifies functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹, pyrazole ring vibrations) .
- NMR (¹H/¹³C) : Confirms substituent positions (e.g., 2-bromophenyl proton signals in aromatic regions, methyl group splitting patterns) .
- XRD : Determines crystal structure and confirms monoclinic/polymorphic forms observed in related pyrazole derivatives .
- Mass Spectrometry : Validates molecular weight (e.g., [M+H]⁺ peak matching theoretical mass).
Q. What safety protocols are essential when handling this compound in the laboratory?
Use PPE (gloves, lab coat, goggles), work in a fume hood, and avoid skin contact. The bromophenyl group may pose toxicity risks, requiring strict waste disposal protocols. Storage should be in airtight containers away from light and moisture .
Advanced Research Questions
Q. How do electronic effects of the 2-bromophenyl substituent influence the compound’s reactivity in cross-coupling reactions?
The bromine atom acts as a leaving group, enabling Suzuki-Miyaura or Ullmann coupling. Steric hindrance from the 2-position may reduce reaction efficiency compared to para-substituted analogs. Computational studies (DFT) can predict activation barriers for ligand displacement, guiding catalyst selection (e.g., Pd(PPh₃)₄) .
Q. What challenges arise in resolving crystallographic data for brominated pyrazole derivatives?
Bromine’s heavy atom effect enhances X-ray scattering but may complicate phase determination. Single-crystal XRD requires high-quality crystals, often grown via slow evaporation. Disorder in the bromophenyl group or lattice solvent molecules necessitates refinement strategies (e.g., SQUEEZE in OLEX2) .
Q. How can contradictions in biological activity data across studies be systematically addressed?
Discrepancies may stem from assay conditions (e.g., cell line variability, concentration ranges). Standardize protocols (e.g., MTT assays for cytotoxicity) and validate results with orthogonal methods (e.g., fluorescence microscopy for apoptosis). Meta-analyses of substituent effects (e.g., 2-bromo vs. 4-bromo analogs) can clarify structure-activity relationships .
Q. What computational approaches predict the compound’s adsorption behavior on environmental surfaces?
Molecular dynamics (MD) simulations or density functional theory (DFT) model interactions with silica or cellulose surfaces. Parameters include van der Waals forces, hydrogen bonding, and π-stacking with aromatic moieties. Experimental validation via microspectroscopic imaging (e.g., AFM-IR) quantifies adsorption kinetics .
Methodological Tables
Table 1: Key Spectroscopic Data for this compound
| Technique | Observed Data (Example) | Reference |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 1.35 (t, 3H, CH₂CH₃), 2.45 (s, 6H, CH₃) | |
| FT-IR | 1702 cm⁻¹ (C=O), 1550 cm⁻¹ (C=N) | |
| XRD | Space group P2₁/c, Z = 4 |
Table 2: Optimization Parameters for Synthesis
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 75–85°C (reflux) | Maximizes cyclization |
| Solvent | Ethanol | Enhances solubility |
| Reaction Time | 12–18 hours | Reduces byproducts |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
